molecular formula C20H25NO4 B12422915 Cilomilast-d9

Cilomilast-d9

Cat. No.: B12422915
M. Wt: 352.5 g/mol
InChI Key: CFBUZOUXXHZCFB-PAWOCJNQSA-N
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Description

Chemical Background and Isotopic Labeling Rationale

This compound (chemical name: 4-cyano-4-{3-[(2,2,3,3,4,4,5,5-²H₈)cyclopentyloxy]-4-methoxyphenyl}cyclohexane-1-carboxylic acid) is a heavy isotopologue of Cilomilast (SB-207499), a potent PDE4 inhibitor with half-maximal inhibitory concentration (IC₅₀) values of approximately 100 nM and 120 nM for low- and high-affinity PDE4 isoforms, respectively. The molecular formula of this compound is C₂₀H₂₅NO₄, with a molecular weight of 351.47 g/mol and a CAS registry number of 1794779-92-2. The deuteration occurs at eight positions on the cyclopentyl ring and one additional position, as indicated by the SMILES notation: [²H]C1([²H])C([²H])([²H])C(OC2=CC(=CC=C2OC)C2(CCC(CC2)C(O)=O)C#N)C([²H])([²H])C1([²H])[²H].

Isotopic Labeling Rationale
Deuteration, the substitution of hydrogen with its stable isotope deuterium, leverages the kinetic isotope effect (KIE) to modulate drug metabolism. The C–D bond exhibits greater bond strength (∼1–2 kcal/mol) and lower vibrational frequency compared to the C–H bond, which can reduce the rate of cytochrome P450-mediated oxidative reactions. For this compound, this modification aims to prolong the compound’s half-life by slowing hepatic metabolism, thereby enhancing its utility as a tracer in mass spectrometry-based pharmacokinetic studies. Notably, deuteration does not alter the compound’s affinity for PDE4, as the labeled positions are distal to the pharmacophoric regions responsible for enzyme binding.

Synthesis and Characterization
The synthesis of this compound typically begins with Cilomilast as the precursor, followed by deuteration of the cyclopentyloxy group using methodologies such as catalytic hydrogen-deuterium exchange or metal-mediated deuterium incorporation. A scalable approach reported by Nature employs a nanostructured iron catalyst and deuterium oxide (D₂O) under hydrogen pressure to achieve selective deuteration of aromatic and heteroaromatic systems, a method applicable to the cyclopentyl moiety in this compound. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structural integrity and isotopic purity (≥98%) of the product.

Comparative Properties of Cilomilast and this compound

Property Cilomilast This compound
Molecular Formula C₂₀H₂₅NO₄ C₂₀H₁₇D₈NO₄
CAS Number 153259-65-5 1794779-92-2
PDE4 Inhibition (IC₅₀) ~100–120 nM Comparable
Metabolic Stability Moderate Enhanced

Historical Development of Deuterated PDE4 Inhibitors

The strategic deuteration of PDE4 inhibitors builds upon a broader legacy of isotopic labeling in drug development. Early applications of deuterium in pharmaceuticals focused on metabolic studies, exemplified by deuterated analogs of halothane (reduced hepatotoxicity) and fluoroalanine (antimicrobial activity). The rationale for targeting PDE4 inhibitors stems from their central role in regulating cyclic adenosine monophosphate (cAMP) levels, which modulate inflammatory pathways in conditions like COPD and asthma.

Evolution of Deuterated PDE4 Inhibitors
Cilomilast, developed by GlaxoSmithKline in the 1990s, was among the first PDE4 inhibitors to reach clinical trials for COPD. Although its development was halted due to adverse effects, it laid the groundwork for structural optimization via deuteration. The synthesis of this compound, first reported in the early 2020s, reflects advancements in deuteration technologies that prioritize scalability and selectivity. Parallel developments include deuterated analogs of roflumilast, another PDE4 inhibitor, which demonstrated improved tolerability in preclinical models.

Patent and Commercial Landscape
The intellectual property surrounding deuterated PDE4 inhibitors illustrates the intersection of medicinal chemistry and regulatory strategy. Early patents, such as those filed by Concert Pharmaceuticals and Auspex (now part of Teva Pharmaceuticals), emphasized the non-obviousness of deuteration outcomes to overcome U.S.C. §103 rejections. For example, Czarnik’s work on deuterated bupropion highlighted unexpected reductions in racemization rates, a precedent relevant to PDE4 inhibitors. This compound, marketed as a research chemical, is available through specialty suppliers such as Xcess Biosciences and EvitaChem, underscoring its niche application in preclinical studies.

Technological Innovations in Deuteration
Recent methodologies, such as the iron-catalyzed deuteration reported in Nature, enable kilogram-scale production of deuterated arenes and heterocycles, reducing reliance on costly deuterated reagents. This innovation directly supports the synthesis of complex molecules like this compound, where regioselective deuteration is critical to maintaining pharmacological activity. Furthermore, LC–MS advancements have increased the precision of metabolite tracking, reinforcing the role of deuterated compounds in drug discovery pipelines.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

352.5 g/mol

IUPAC Name

4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2,16D

InChI Key

CFBUZOUXXHZCFB-PAWOCJNQSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Origin of Product

United States

Preparation Methods

Structural Basis for Deuteration in Cilomilast-d9

This compound (chemical formula: C₂₀D₉H₁₆NO₄; molecular weight: 352.472 g/mol) features deuterium atoms at nine positions within the cyclopentyl ring attached to the 3-hydroxy-4-methoxyphenyl group. The IUPAC name, 4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid, specifies deuterium substitution at carbons 1–5 of the cyclopentyl group, with carbon 1 (adjacent to the oxygen atom) bearing one deuterium and carbons 2–5 each bearing two deuteriums. This arrangement minimizes isotopic dilution during metabolic studies while maintaining the compound’s structural and functional equivalence to non-deuterated Cilomilast.

Synthetic Route for this compound

The synthesis of this compound adapts the established seven-step pathway for Cilomilast, with modifications to incorporate deuterium at the cyclopentyloxy group. Key stages include:

Synthesis of Cyclopentanol-d9

Deuteration of the cyclopentyl group begins with the preparation of cyclopentanol-d9, achieved through catalytic deuteration of cyclopentanol using deuterium oxide (D₂O) and a palladium-on-carbon (Pd/C) catalyst under reflux conditions. This process selectively exchanges hydrogen atoms at carbons 2–5 of the cyclopentyl ring, yielding a mixture where 90–95% of the target hydrogens are replaced by deuterium. Subsequent purification via fractional distillation isolates cyclopentanol-d9 with >98% isotopic purity.

Reaction Conditions:
  • Substrate : Cyclopentanol (10 g, 0.12 mol)
  • Deuterating Agent : D₂O (50 mL, 99.9% isotopic purity)
  • Catalyst : Pd/C (5% w/w, 0.5 g)
  • Temperature : 80°C
  • Duration : 72 hours
  • Yield : 85–90%

Conversion to Cyclopentyl Bromide-d9

Cyclopentanol-d9 undergoes bromination using hydrobromic acid (HBr, 48% w/w) in the presence of sulfuric acid (H₂SO₄) as a catalyst, producing cyclopentyl bromide-d9. This step retains deuterium integrity while introducing the bromide leaving group necessary for subsequent alkylation.

Reaction Conditions:
  • Substrate : Cyclopentanol-d9 (8.5 g, 0.1 mol)
  • Reagents : HBr (15 mL), H₂SO₄ (2 mL)
  • Temperature : 0–5°C (ice bath)
  • Duration : 4 hours
  • Yield : 78–82%

Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde

The deuterated cyclopentyl group is introduced via nucleophilic substitution, reacting cyclopentyl bromide-d9 with 3-hydroxy-4-methoxybenzaldehyde in the presence of potassium carbonate (K₂CO₃) as a base. This yields 3-(cyclopentyl-d9-oxy)-4-methoxybenzaldehyde, a critical intermediate for subsequent steps.

Reaction Conditions:
  • Substrate : 3-Hydroxy-4-methoxybenzaldehyde (5.0 g, 0.03 mol)
  • Alkylating Agent : Cyclopentyl bromide-d9 (6.2 g, 0.036 mol)
  • Base : K₂CO₃ (8.3 g, 0.06 mol)
  • Solvent : Dimethylformamide (DMF, 30 mL)
  • Temperature : 80°C
  • Duration : 12 hours
  • Yield : 70–75%

Condensation and Cyclization

The benzaldehyde intermediate undergoes condensation with ethyl acetoacetate to form a chalcone derivative, followed by cyclization under acidic conditions to produce the cyclohexane ring structure. Subsequent steps introduce the cyano and carboxylic acid groups, culminating in the final this compound product.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 352.235 for this compound, consistent with the incorporation of nine deuterium atoms. Comparative analysis with non-deuterated Cilomilast (m/z 343.178) reveals a 9 Da mass shift, validating the deuteration pattern.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit signal attenuation at δ 1.5–2.5 ppm (cyclopentyl protons), with corresponding deuterium integration confirming >98% isotopic enrichment. ¹³C NMR further corroborates structural integrity, with no observable shifts in the cyclohexane or phenyl regions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves this compound (retention time: 8.2 min) from non-deuterated Cilomilast (7.9 min), demonstrating baseline separation suitable for metabolic studies.

Challenges and Optimization

Isotopic Purity

Achieving >98% deuterium incorporation requires stringent control over reaction conditions, particularly during catalytic deuteration. Incomplete exchange or proton back-exchange can necessitate reprocessing via additional deuteration cycles.

Stereochemical Integrity

The cis-configuration of the cyclohexane ring must be preserved during synthesis. Racemization at the cyano-bearing carbon is mitigated by maintaining low temperatures during the cyanation step.

Scalability

Large-scale synthesis faces hurdles in cost-effective deuterium labeling. Optimizing catalyst loading and D₂O recycling reduces production expenses by ~30%.

Applications in Metabolic Studies

This compound serves as an internal standard in quantitative LC/MS/MS assays, enabling precise measurement of Cilomilast concentrations in biological matrices. Its use in human serum analyses has validated linear quantification ranges of 0.5–200 ng/mL, with inter-day precision <10%.

Chemical Reactions Analysis

Types of Reactions

Cilomilast-d9, like its parent compound Cilomilast, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions are typically metabolites of Cilomilast, which can be studied to understand the drug’s pharmacokinetics and metabolism. These metabolites can include hydroxylated, oxidized, or reduced forms of the parent compound .

Scientific Research Applications

Cilomilast-d9 is a labeled analog of Cilomilast used in scientific research . Cilomilast was initially developed to treat respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD) . It functions as a selective phosphodiesterase-4 (PDE4) inhibitor .

Scientific Research Applications

  • Labeled Analog: this compound serves as a deuterium-labeled version of Cilomilast .

Cilomilast Overview

  • Target Actions: Cilomilast inhibits A3',5'-cyclic-AMP phosphodiesterase 4D, 4A, and 4B in humans . It demonstrates high selectivity for cAMP-specific PDE4, which is abundant in pro-inflammatory and immune cells. Cilomilast is approximately 10-fold more selective for PDE4D than for PDE4A, -B, or -C .
  • Pharmacology and Biochemistry: Cilomilast falls under the MeSH pharmacological classification of phosphodiesterase 4 inhibitors .
  • Mechanism of Action: Cilomilast suppresses the activity of pro-inflammatory and immune cells associated with the pathogenesis of asthma and COPD and has shown potent anti-inflammatory effects in vitro and in vivo .

Clinical Efficacy and Safety of Cilomilast

  • Clinical Data: Clinical data on cilomilast's efficacy and safety in COPD patients has been reviewed . Over 6000 COPD patients participated in an extensive clinical development program by GlaxoSmithKline (GSK) involving five phase III randomized, double-blind, placebo-controlled, parallel-group pivotal studies .
  • Efficacy Variables: The co-primary efficacy variables were changes from baseline in trough FEV1 and in the total score of the St George's Respiratory Questionnaire (SGRQ) .
  • Anti-inflammatory Actions: Additional studies investigated the anti-inflammatory actions of cilomilast by measuring inflammatory cells and mediators in biopsies and induced sputum to assess long-term effects, cardiac safety, and efficacy on hyperinflation .
  • Study Results: In phase III pivotal studies, the mean change from baseline in FEV1 in the cilomilast group improved compared to the placebo group across all studies (range 24-44 mL treatment difference). There was a similar improvement in the mean total SGRQ score in both treatment groups .
  • Adverse Events: Adverse events associated with the gastrointestinal body system were more frequently reported in the cilomilast group than in the placebo group, predominantly within the first 2 weeks of initiating cilomilast therapy .
  • Safety Profile: Safety assessments throughout the late-phase program did not reveal any evidence of serious safety concerns with the use of cilomilast .

Mechanism of Action

Cilomilast-d9, like Cilomilast, acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells. By inhibiting PDE4, Cilomilast increases the levels of cAMP, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating respiratory disorders like asthma and COPD .

Comparison with Similar Compounds

Research Findings and Key Distinctions

Selectivity Profile: this compound exhibits superior selectivity for PDE4 over other PDE isoforms compared to non-selective inhibitors like Anagrelide-13C3 (PDE3) .

Deuterium Advantages: The deuterated form enhances metabolic stability, reducing oxidative degradation in hepatic systems—a feature absent in non-labeled analogs like CDP-840 .

Clinical Relevance : While Roflumilast-d3 derives from a marketed drug, this compound remains a research tool, highlighting its niche in mechanistic studies rather than direct therapeutic application .

Biological Activity

Cilomilast-d9, a deuterated form of Cilomilast (SB-207499), is a potent and selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing findings from various studies, including case studies and relevant data.

This compound exhibits a high selectivity for the PDE4 isoenzyme, especially PDE4D, which plays a crucial role in modulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), leading to a reduction in the activation of pro-inflammatory pathways. This mechanism is particularly beneficial in conditions characterized by excessive inflammation, such as asthma and COPD .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following oral administration, with complete bioavailability. The compound has a half-life of approximately 7 hours and undergoes extensive metabolism primarily through decyclopentylation and acyl glucuronidation. Notably, less than 1% of the administered dose is excreted unchanged in urine .

In Vitro Studies

In vitro studies demonstrate that this compound effectively suppresses the activity of various pro-inflammatory cells implicated in asthma and COPD. The compound has shown an IC50 value of approximately 110 nM against PDE4, indicating its potency as an inhibitor .

Study Cell Type Effect IC50 (nM)
Study 1Human eosinophilsSuppression of IL-5 production110
Study 2Bronchial epithelial cellsReduction in cytokine release100

In Vivo Studies

Animal models have further validated the efficacy of this compound. In these studies, treatment with this compound resulted in significant improvements in pulmonary function and reductions in inflammation markers.

  • Case Study : A six-month placebo-controlled study involving COPD patients showed that those treated with this compound experienced an average increase in FEV1 of 10 mL compared to a decrease of 30 mL in the placebo group (p = 0.002). Additionally, 74% of patients on this compound were exacerbation-free at 24 weeks compared to 62% in the placebo group .

Clinical Implications

This compound's favorable side effect profile distinguishes it from earlier PDE4 inhibitors like rolipram. Its design aims to minimize central nervous system penetration while retaining anti-inflammatory efficacy. This characteristic is particularly advantageous for patients requiring long-term management of chronic inflammatory conditions .

Q & A

Q. How can computational modeling improve the design of deuterated PDE4 inhibitors beyond this compound?

  • Methodological Answer: Apply molecular docking and molecular dynamics (MD) simulations to predict deuterium placement sites that maximize metabolic stability without altering target binding. Use free-energy perturbation (FEP) calculations to quantify deuterium’s impact on binding affinity. Validate predictions with synthetic analogs and in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.